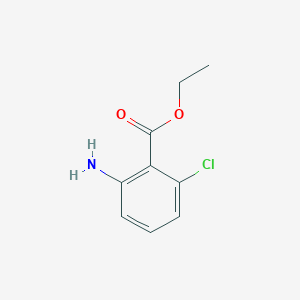

Ethyl 2-amino-6-chlorobenzoate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of ethyl 2-amino-6-chlorobenzoate and related compounds often involves condensation reactions, such as the Knoevenagel condensation, which is a method for synthesizing α,β-unsaturated carbonyl compounds. An example includes the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate by reacting 4-chlorobenzaldehyde and ethyl acetoacetate in the presence of piperidine and trifluoroacetic acid under reflux conditions (Kumar et al., 2016). Such methodologies exemplify the diverse synthetic routes available for producing derivatives of ethyl 2-amino-6-chlorobenzoate.

Molecular Structure Analysis

The molecular structure of ethyl 2-amino-6-chlorobenzoate derivatives is often elucidated using X-ray diffraction studies, which provide insights into the crystal system and spatial arrangement of molecules. For instance, compounds synthesized through reactions involving ethyl 2-amino-6-chlorobenzoate have been found to crystallize in various systems, with detailed molecular geometries confirmed by spectral studies (Xiang, 2004). These analyses are crucial for understanding the compound's reactivity and properties.

Chemical Reactions and Properties

Ethyl 2-amino-6-chlorobenzoate undergoes a range of chemical reactions, including alkylation, annulation, and condensation, producing a variety of structurally complex and biologically significant compounds. For example, the reaction with ethylene chlorohydrin has been explored, leading to the synthesis of novel compounds whose structures were confirmed using spectroscopic methods (Ambartsumova et al., 2002). These reactions are indicative of the compound's versatility as a chemical building block.

Physical Properties Analysis

The physical properties of ethyl 2-amino-6-chlorobenzoate derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. X-ray diffraction studies, for example, reveal the crystal packing and conformations that these compounds adopt, which can affect their physical behavior and interactions with other molecules (Liu & Feng, 2005).

Chemical Properties Analysis

The chemical properties, such as reactivity towards various reagents, stability under different conditions, and potential for forming diverse chemical bonds, underscore the importance of ethyl 2-amino-6-chlorobenzoate in synthesis. Its ability to participate in complex chemical transformations is exemplified by its use in synthesizing a wide range of chemical entities with significant biological and industrial applications (Tanaka et al., 1996).

Wissenschaftliche Forschungsanwendungen

Solubility and Thermodynamic Studies :

- Li et al. (2017) conducted a study on the solubility of 2-amino-4-chlorobenzoic acid in various organic solvents. This research is significant for optimizing the purification process of related compounds (Li et al., 2017).

Pharmaceutical Synthesis :

- Dong-zhi Liu (2005) worked on synthesizing N-(6-chloro-4-methylthio-1-oxo-isochroman-5-yl)-trifluoroacetamide, a key intermediate for an indole derivative, starting from 3-amino-4-chlorobenzoic acid (Liu Dong-zhi, 2005).

Chemical Synthesis Methods :

- Zhu et al. (2003) described a phosphine-catalyzed annulation process using ethyl 2-methyl-2,3-butadienoate, which has applications in the synthesis of highly functionalized compounds (Zhu et al., 2003).

Organic Thin Film and Photovoltaic Applications :

- Zeyada et al. (2016) investigated the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, which include compounds related to Ethyl 2-amino-6-chlorobenzoate, for use in organic–inorganic photodiode fabrication (Zeyada et al., 2016).

Radiopharmaceutical Synthesis :

- Choi et al. (1987) developed a procedure for synthesizing [14C]flupirtine maleate, starting from 2-amino-6-chloropyridine, demonstrating the compound's relevance in radiopharmaceutical applications (Choi et al., 1987).

Cancer Research :

- Temple et al. (1983) synthesized pyrido[4,3-b][1,4]oxazines and thiazines from a chloro compound similar to Ethyl 2-amino-6-chlorobenzoate and evaluated their effects on L1210 cells and P388 leukemia in mice, indicating potential in cancer research (Temple et al., 1983).

Capillary Gas Chromatography :

- Abe et al. (1996) used ethyl chloroformate for derivatizing amino acids in a method for rapid separation of enantiomeric isomers by capillary GC (Abe et al., 1996).

Corrosion Inhibition :

- Herrag et al. (2010) synthesized new diamine derivatives, which included compounds structurally related to Ethyl 2-amino-6-chlorobenzoate, and studied their inhibitive action against the corrosion of mild steel (Herrag et al., 2010).

Environmental Degradation Studies :

- Sharma et al. (2012) researched the degradation of chlorimuron-ethyl, a compound related to Ethyl 2-amino-6-chlorobenzoate, by Aspergillus niger in agricultural soil (Sharma et al., 2012).

Safety And Hazards

The compound is classified under the GHS07 hazard class. The hazard statements associated with it are H315-H319-H335-H412, indicating that it can cause skin irritation, serious eye irritation, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects. The precautionary statements are P261-P273-P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, avoid release to the environment, and in case of contact with eyes, rinse cautiously with water for several minutes .

Eigenschaften

IUPAC Name |

ethyl 2-amino-6-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUFWXUXRIMHLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569883 | |

| Record name | Ethyl 2-amino-6-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-6-chlorobenzoate | |

CAS RN |

172217-11-7 | |

| Record name | Ethyl 2-amino-6-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

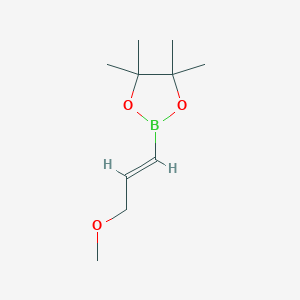

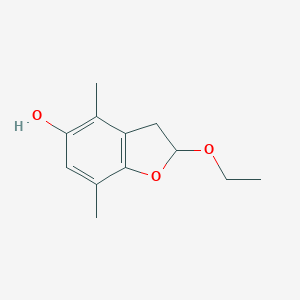

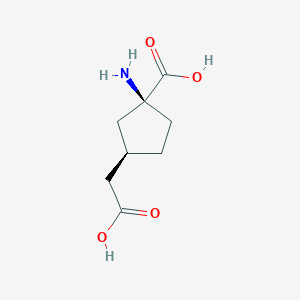

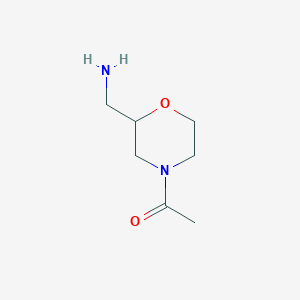

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Butyl-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B66906.png)

![(S)-4-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)morpholine](/img/structure/B66907.png)

![4(3H)-Pyrimidinone, 6-hydroxy-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B66908.png)